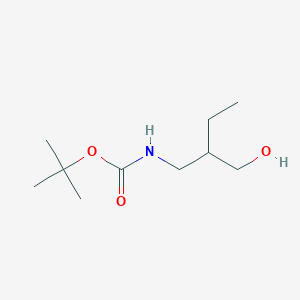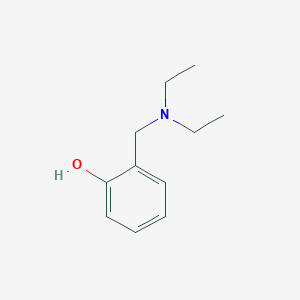
2-(diethylaminomethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylaminomethyl)phenol: is a chemical compound with the molecular formula C11H18N2O. It is also known as 4-amino-alpha-diethylamino-o-cresol. This compound is a derivative of o-cresol, which is a type of phenol. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylaminomethyl)phenol involves the reaction of o-cresol with diethylamine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-(diethylaminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as quinones.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 2-(diethylaminomethyl)phenol is used as a reagent in organic synthesis. It is involved in the preparation of various chemical intermediates and final products .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar phenolic compounds in biological systems .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is studied for its effects on various biological targets and its potential use in drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is valued for its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of 2-(diethylaminomethyl)phenol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or activator, depending on the context. The compound interacts with enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various metabolic pathways and biological processes .
Comparison with Similar Compounds
o-Cresol: A simple phenolic compound with the formula C7H8O.
m-Cresol: An isomer of o-cresol with the formula C7H8O.
p-Cresol: Another isomer of o-cresol with the formula C7H8O.
Uniqueness: 2-(diethylaminomethyl)phenol is unique due to the presence of the diethylamino group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and makes it suitable for specific applications in research and industry .
Properties
CAS No. |
4992-02-3 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C11H17NO/c1-3-12(4-2)9-10-7-5-6-8-11(10)13/h5-8,13H,3-4,9H2,1-2H3 |
InChI Key |
IGXXOUGMPVOZFH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


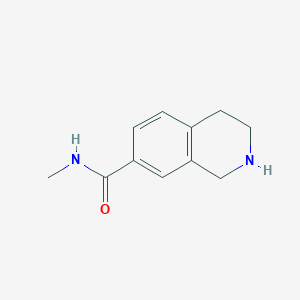
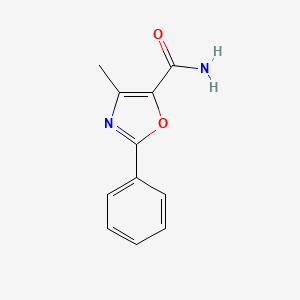
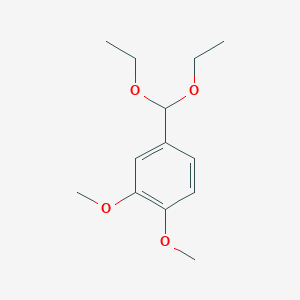
![2-(3-acetylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B8784256.png)
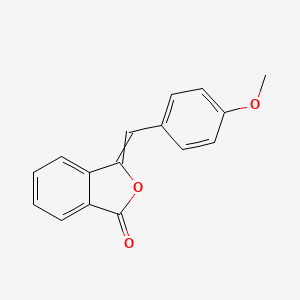
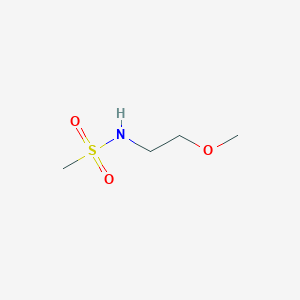
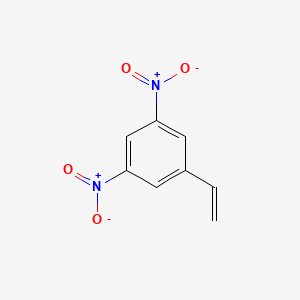
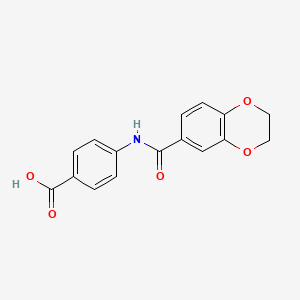
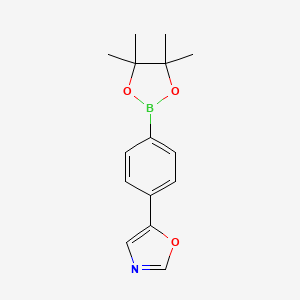
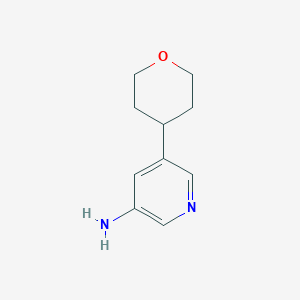
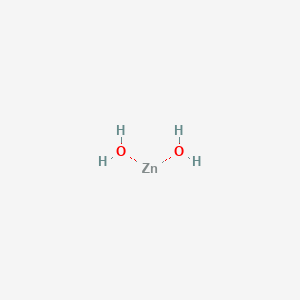
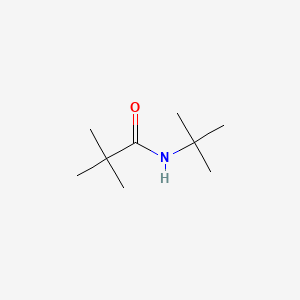
![Propanedioic acid, [1-(4-methylphenyl)-2-nitroethyl]-, dimethyl ester](/img/structure/B8784302.png)
